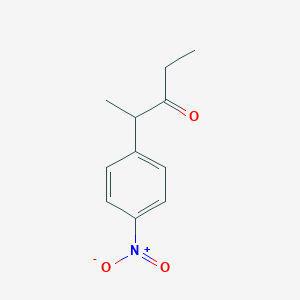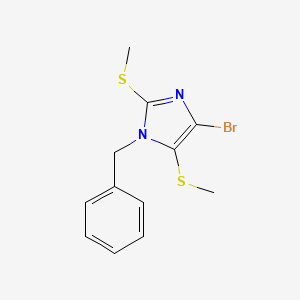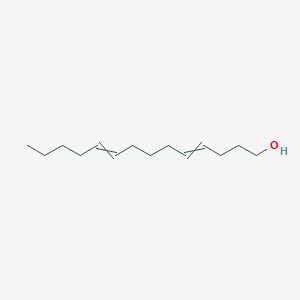
7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alcohols, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the ketone groups can yield secondary alcohols .
Scientific Research Applications
7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential therapeutic applications.
Medicine: Exploring its potential as a drug candidate or as a precursor for drug synthesis.
Industry: Limited use in specialized industrial applications due to its unique structure.
Mechanism of Action
The mechanism of action of 7-(3-Hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid: Similar structure but lacks the double bond in the hept-4-enoic acid chain.
(S,E)-3-Hydroxy-7-(tritylthio)hept-4-enoic acid: Contains a tritylthio group instead of the dioxocyclopentyl group.
Properties
CAS No. |
106110-00-3 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
7-(3-hydroxy-2,5-dioxocyclopentyl)hept-4-enoic acid |
InChI |
InChI=1S/C12H16O5/c13-9-7-10(14)12(17)8(9)5-3-1-2-4-6-11(15)16/h1-2,8,10,14H,3-7H2,(H,15,16) |
InChI Key |
NTPXYYRIOUMWBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(C1=O)CCC=CCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dioxabicyclo[3.2.1]octan-4-one](/img/structure/B14326085.png)
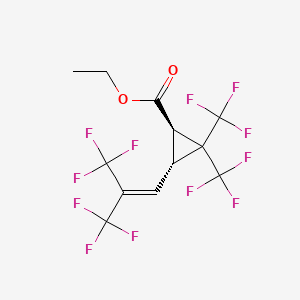
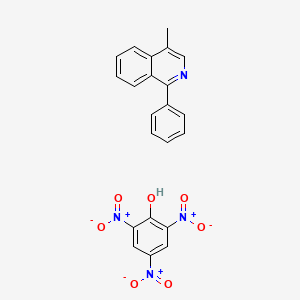
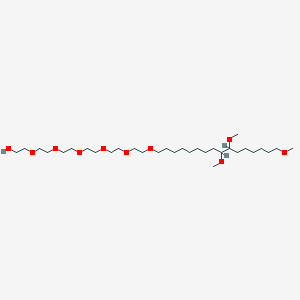
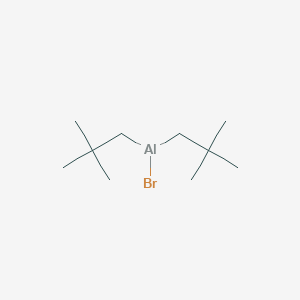
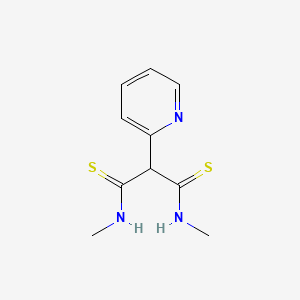
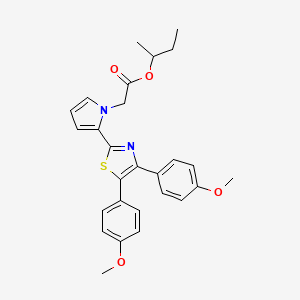
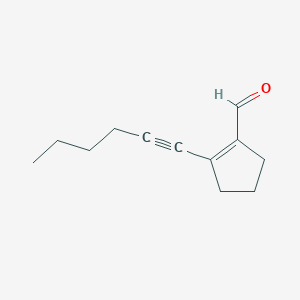
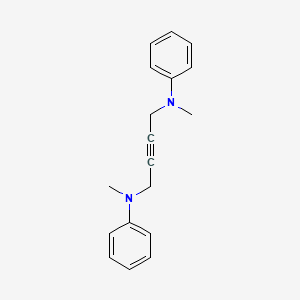
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
